N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine
Overview
Description
Molecular Structure Analysis
The empirical formula of N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine is C12H18N2 . The molecular weight is 190.28 g/mol . The SMILES string is CNCc1cccc(c1)N2CCCC2 .Physical and Chemical Properties Analysis
This compound has a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol . More detailed physical and chemical properties couldn’t be found from the web search results.Scientific Research Applications
Synthesis of Antibiotics and Other Chemical Entities
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens. The development of a practical, efficient, and stereoselective process for its synthesis involves key steps such as asymmetric Michael addition and stereoselective alkylation, highlighting its importance in medicinal chemistry (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Advancements in Organic Synthesis
Efficient synthesis methods for azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions have been developed. This method features low catalyst loading, use of inexpensive reagents, and accommodates significant structural variation, demonstrating the versatility of N-Methyl-N-(3-pyrrolidin-1-ylbenzyl)amine related compounds in synthesizing complex organic molecules (He, Zhao, Zhang, Lu, & Chen, 2012).
Catalytic Applications
Scandium, Yttrium, and Lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand have been synthesized and characterized. These complexes serve as catalysts for the Z-selective linear dimerization of phenylacetylenes, offering insights into the role of pyrrolidine-based ligands in catalysis and the development of new catalytic methods for organic synthesis (Ge, Meetsma, & Hessen, 2009).
Pharmacological Potential
The compound 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) has been characterized as a high-affinity antagonist selective for κ-opioid receptors. This demonstrates the potential pharmacological applications of pyrrolidine derivatives in treating conditions such as depression and addiction disorders, showcasing the importance of chemical synthesis in drug discovery and development (Grimwood et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-(3-pyrrolidin-1-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-10-11-5-4-6-12(9-11)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCDHABVAGLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594505 | |
Record name | N-Methyl-1-[3-(pyrrolidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828242-07-5 | |
Record name | N-Methyl-1-[3-(pyrrolidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1-(3-(pyrrolidin-1-yl)phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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